

Avenaciolide: A Technical Guide to Spectroscopic Characterization and Biological Activity

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Compound of Interest

Compound Name: **Avenaciolide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and mechanism of action for **Avenaciolide**, a bioactive natural product. **Avenaciolide** is a bis-lactone metabolite produced by fungi such as *Aspergillus avenaceus* and *Seimatosporium* sp.^{[1][2]}. It has garnered significant interest for its diverse biological activities, including antifungal, antimycobacterial, and potent anti-cancer properties^{[1][3]}. This document details the key spectroscopic data, experimental protocols for its isolation and analysis, and its molecular mechanism of action in cancer cells.

Spectroscopic Data

The structural elucidation of **Avenaciolide** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Avenaciolide**. The following data is typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^{13}C NMR Spectroscopic Data for **Avenaciolide** (125 MHz, CDCl_3)

Carbon No.	Chemical Shift (δ) ppm
1	14.0
2	24.9
3	29.1
4	31.8
5	22.6
6	29.1
7	29.1
8	35.8
9	74.6
10	44.0
11	126.2
12	86.6
13	134.9
14	169.9
15	170.3

Note: Data derived from biosynthetic studies.

A comprehensive ^1H NMR dataset for native **Avenaciolide** is not readily available in the cited literature; however, analysis is routinely performed using 400 or 500 MHz spectrometers in CDCl_3 .^{[4][5][6]}

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental composition of **Avenaciolide**.

Table 2: High-Resolution Mass Spectrometry Data for **Avenaciolide**

Parameter	Value
Molecular Formula	C ₁₅ H ₂₂ O ₄
Ionization Mode	Electrospray (ESI)
Calculated Mass [M+H] ⁺	267.1596
Observed Mass	Varies by experiment

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the **Avenaciolide** molecule.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for **Avenaciolide** (KBr Pellet Method)

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~1770	C=O stretch	γ-Lactone
~1660	C=C stretch	Exocyclic double bond
~2850-2960	C-H stretch	Alkyl chain

Experimental Protocols

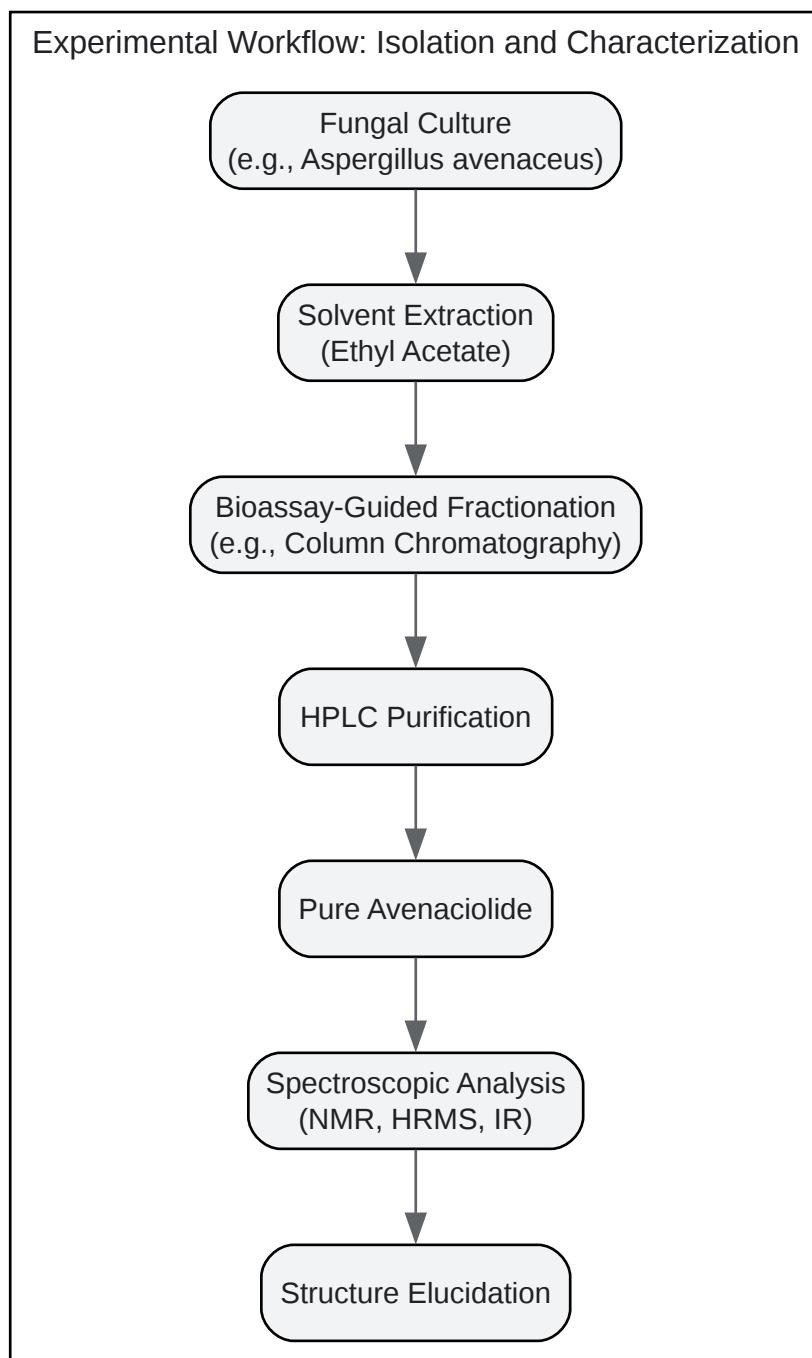
The characterization of **Avenaciolide** involves a systematic workflow from isolation to spectroscopic analysis.

Isolation by Bioassay-Guided Fractionation

Avenaciolide is typically isolated from fungal cultures using a multi-step process guided by bioactivity screening (e.g., antifungal or cytotoxic assays).[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Fermentation and Extraction: The producing fungus (e.g., *Aspergillus avenaceus*) is cultured in a suitable liquid medium. The culture broth and mycelia are then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.
- Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

- Chromatography: The active fraction is subjected to a series of chromatographic separations.
 - Silica Gel Column Chromatography: Initial separation is performed using a silica gel column with a gradient of solvents (e.g., hexane to ethyl acetate) to yield several fractions.
 - High-Performance Liquid Chromatography (HPLC): Fractions showing the highest bioactivity are further purified using semi-preparative or preparative HPLC, often with a C18 column, to yield pure **Avenaciolide**.^[7]



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Isolation and Characterization Workflow for **Avenaciolide**.

Spectroscopic Analysis Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.^[4] Samples are dissolved in deuterated chloroform (CDCl_3), and chemical

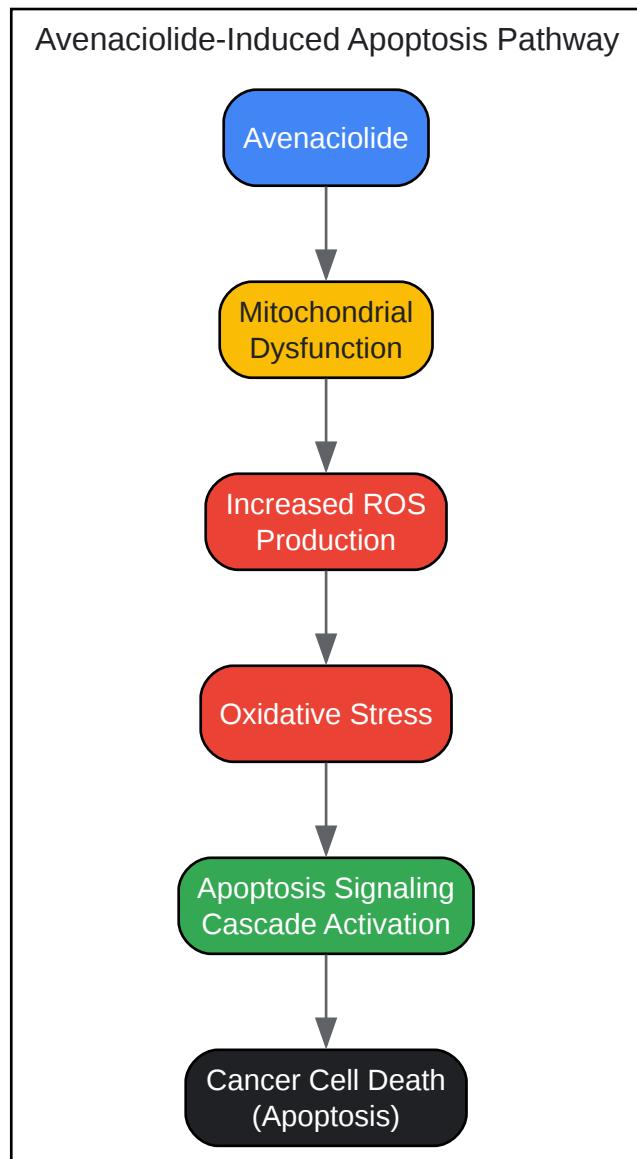
shifts are referenced to the residual solvent signal (δH 7.26, δC 77.16) or tetramethylsilane (TMS).^[4]

- Mass Spectrometry: HRMS data is acquired using an Orbitrap or Time-of-Flight (TOF) mass spectrometer with a positive mode electrospray ionization (ESI+) source.^{[4][10]} This allows for accurate mass measurement to confirm the elemental composition.
- Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample is mixed with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.^{[11][12][13]} The spectrum is typically recorded from 4000 to 400 cm^{-1} .^[14]

Biological Activity and Signaling Pathway

Avenaciolide exhibits potent anti-cancer activity, particularly against malignant meningioma cells. Its mechanism of action involves the induction of apoptosis through oxidative stress.^[3]

The primary mechanism involves the disruption of mitochondrial function. This leads to an overproduction of Reactive Oxygen Species (ROS), creating a state of high oxidative stress within the cancer cell.^{[3][15][16]} This elevated ROS level triggers the intrinsic apoptosis signaling cascade, ultimately leading to programmed cell death.^{[3][17]}



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Signaling Pathway of **Avenaciolide** in Cancer Cells.[\[3\]](#)

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